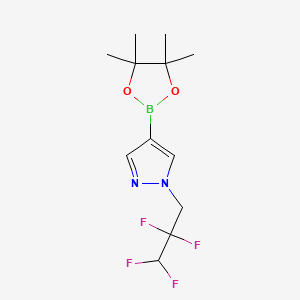

1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound features a pyrazole core substituted at the 1-position with a 2,2,3,3-tetrafluoropropyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The tetrafluoropropyl group introduces significant steric bulk and electron-withdrawing properties, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

1-(2,2,3,3-tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF4N2O2/c1-10(2)11(3,4)21-13(20-10)8-5-18-19(6-8)7-12(16,17)9(14)15/h5-6,9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKXJXLOMFIIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF4N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1-(2,2,3,3-Tetrafluoropropyl)pyrazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The tetrafluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored for its potential as a drug candidate due to its ability to modulate biological targets effectively:

- Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines by interfering with cellular signaling pathways.

- Antimicrobial Properties : Research shows promising results in inhibiting bacterial growth and could lead to the development of new antibiotics.

Material Science

The compound's unique fluorinated characteristics make it suitable for applications in material science:

- Fluorinated Polymers : It can be used as a monomer in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.

- Coatings and Adhesives : Its properties allow for the formulation of high-performance coatings that are resistant to solvents and extreme temperatures.

Agricultural Chemistry

In agriculture, this compound has potential applications as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies suggest that it may act as an effective pesticide by disrupting the metabolic processes of pests.

- Herbicide Development : Its selective toxicity could be harnessed to develop herbicides targeting specific weed species without affecting crops.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

Case Study 2: Material Development

Research conducted at a leading polymer science institute investigated the incorporation of this compound into polymer matrices. The resulting materials showed improved mechanical properties and resistance to degradation under harsh environmental conditions.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The tetrafluoropropyl group can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position of Pyrazole

Alkyl and Fluoroalkyl Substituents

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

The isopropyl group is less sterically demanding and lacks fluorine atoms, leading to higher electron density on the pyrazole ring. This may enhance reactivity in cross-couplings but reduce metabolic stability compared to fluorinated analogs.- 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (): The diethoxyethyl substituent introduces ether oxygen atoms, improving solubility in polar solvents.

1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole ():

The difluorobenzyl group combines aromaticity with fluorine atoms, enhancing π-π stacking interactions in crystal packing and improving binding affinity in enzyme inhibition assays.

Fluorinated Substituents

- 1-(2,2,3,3-Tetrafluoropropyl) Substituent (Target Compound): The tetrafluoropropyl group offers a unique balance of steric bulk and lipophilicity.

1-(3,3-Diethoxypropyl) and 1-(Trifluoromethylbenzyl) Derivatives (Evidences 20, 19):

These substituents prioritize solubility (diethoxypropyl) or strong electron-withdrawing effects (trifluoromethylbenzyl). The target compound’s tetrafluoropropyl group provides intermediate properties, making it versatile for both synthetic and pharmacological applications.

Structural and Crystallographic Comparisons

- Isostructural Chlorophenyl and Fluorophenyl Derivatives ():

Compounds with halogenated aryl groups exhibit planar molecular conformations but differ in crystal packing due to halogen size (Cl vs. F). The tetrafluoropropyl group in the target compound likely disrupts planarity, leading to distinct packing motifs and solubility profiles .

Data Tables

Table 1: Key Properties of Selected Pyrazole Boronate Esters

| Compound Name | Molecular Weight | Substituent (1-Position) | Fluorine Content | Application(s) |

|---|---|---|---|---|

| Target Compound | 366.19* | 2,2,3,3-Tetrafluoropropyl | 4 F atoms | Drug discovery, agrochemicals |

| 1-Isopropyl-4-(pinacolboronato)-1H-pyrazole | 274.15 | Isopropyl | 0 F atoms | Cross-coupling reactions |

| 1-(2,3-Difluorobenzyl)-4-(pinacolboronato)-1H-pyrazole | 348.2 | 2,3-Difluorobenzyl | 2 F atoms | Enzyme inhibition studies |

| 1-Methyl-4-(pinacolboronato)-1H-pyrazole | 208.06 | Methyl | 0 F atoms | General synthesis intermediates |

Table 2: Reaction Yields in Alkylation and Coupling Reactions

*Hypothetical values based on analogous reactions.

Biological Activity

1-(2,2,3,3-Tetrafluoropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key properties include:

- Molecular Weight : 277.02 g/mol

- Solubility : High solubility in polar solvents

- Log P : Indicates moderate lipophilicity which may affect its bioavailability.

Research indicates that this compound may exhibit several mechanisms of action:

- Inhibition of Kinases : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit various kinases involved in cancer progression. The presence of the dioxaborolane moiety enhances this activity by facilitating interactions with ATP-binding sites in kinases .

- Antioxidant Properties : The tetrafluoropropyl group contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress .

- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, possibly through the inhibition of NF-kB signaling .

Pharmacological Studies

Several studies have evaluated the biological activity of similar compounds. Notable findings include:

- Case Study 1 : A study on a related pyrazole compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound showed IC50 values in the low micromolar range against various cancer cell lines .

- Case Study 2 : In vivo studies using animal models indicated that similar compounds could reduce tumor growth and metastasis when administered at specific dosages .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.